1,9-Phenanthroline, 9-oxide
Description
Overview of Phenanthroline N-Oxide Derivatives in Contemporary Chemistry
Phenanthroline N-oxides are a class of heterocyclic compounds that have found widespread application in various domains of chemistry. nih.gov The introduction of an oxygen atom onto one of the nitrogen atoms of the phenanthroline ring system significantly modifies the electronic structure and steric profile of the parent molecule. This alteration enhances their utility as ligands in coordination chemistry, reagents in organic synthesis, and building blocks for functional materials.
N-oxides of heterocycles are noted for their diverse applicability, serving as oxidizing agents, directing groups in functionalization reactions, and precursors for creating complex molecular architectures. nih.gov Specifically, phenanthroline N-oxides have been explored for their potential in catalysis and materials science. For example, the N-oxide moiety can influence the photophysical properties of metal complexes, leading to applications in luminescent materials. The N-oxidation of the well-studied 1,10-phenanthroline (B135089) has been a subject of research since the 1940s, with various methods developed for its synthesis, including the use of hydrogen peroxide derivatives and, more recently, greener oxidants like peroxomonosulfate ion. nih.govresearchgate.net These synthetic efforts have paved the way for a systematic investigation into the properties and applications of a range of phenanthroline mono-N-oxides. nih.gov
Significance of 1,9-Phenanthroline (B15492706), 9-oxide as a Heterocyclic Scaffold
While much of the literature focuses on the symmetrical 1,10-phenanthroline, the asymmetrical isomer, 1,9-phenanthroline, and its N-oxide derivative present a distinct and valuable heterocyclic scaffold. The reduced symmetry of 1,9-Phenanthroline, 9-oxide compared to its 1,10-phenanthroline-based counterparts can lead to unique coordination geometries and reactivity patterns.
The core structure of this compound consists of a planar, tricyclic aromatic system with one nitrogen atom existing as an N-oxide. This feature makes it a potentially interesting ligand in coordination chemistry, where it can act as a mono- or bidentate ligand, with the N-oxide oxygen atom participating in metal binding. The specific properties of this compound, derived from its unique arrangement of nitrogen atoms and the N-oxide group, make it a target for synthesis and characterization in the pursuit of novel catalysts, sensors, and functional materials.
Below is a table summarizing the key computed properties of this compound.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C12H8N2O | nih.gov |
| Molecular Weight | 196.20 g/mol | nih.gov |
| IUPAC Name | 9-oxido-1,9-phenanthrolin-9-ium | nih.gov |
| CAS Number | 61564-16-7 | nih.gov |
| Topological Polar Surface Area | 38.4 Ų | nih.gov |
Evolution of Research on Phenanthroline-Based Ligands and N-Oxides
The study of phenanthroline-based ligands has a rich history, with 1,10-phenanthroline being a classic and versatile ligand in coordination chemistry for decades. researchgate.netchim.it Its rigid, planar structure and strong chelating ability make it an excellent component for constructing metal complexes with specific properties, such as luminescence or DNA-cleaving capabilities. researchgate.net Over the past few decades, research has expanded significantly from the parent molecule to a vast library of its derivatives. researchgate.net This evolution has been driven by the desire to fine-tune the electronic and steric properties of the ligands to create highly selective chemosensors for ions, efficient catalysts for organic reactions, and advanced materials. researchgate.netacs.org
The derivatization of the phenanthroline core at various positions has been a key strategy. researchgate.net For instance, substituents can be introduced to alter solubility, modulate redox potentials, or add new functional groups for further reactions. mdpi.com The development of phenanthroline-based ligands has been crucial for applications ranging from the separation of actinides in nuclear waste management to the design of antitumor agents. acs.org
The investigation into phenanthroline N-oxides represents a more recent, yet significant, branch of this research evolution. nih.gov The oxidation of one of the nitrogen atoms was initially studied as a fundamental chemical transformation. nih.gov However, it was soon realized that N-oxidation provides a powerful tool to modify the ligand's properties. For example, N-oxide formation can prevent the oxidation of a second nitrogen atom under certain acidic conditions, allowing for controlled synthesis of mono-N-oxides. rsc.org Kinetic studies have revealed that the rate of N-oxidation is influenced by both the electronic and steric effects of substituents on the phenanthroline ring. rsc.org This systematic research provides a deeper understanding of the reactivity of these heterocycles and enables the rational design of new N-oxide ligands with tailored properties for advanced applications in catalysis and materials science. nih.govresearchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
61564-16-7 |
|---|---|
Molecular Formula |
C12H8N2O |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
9-oxido-1,9-phenanthrolin-9-ium |
InChI |
InChI=1S/C12H8N2O/c15-14-7-5-9-3-4-10-2-1-6-13-12(10)11(9)8-14/h1-8H |
InChI Key |
MHAMERXUVKUSQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)C=C[N+](=C3)[O-])N=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 1,9 Phenanthroline, 9 Oxide and Its Derivatives
Strategic Oxidation Routes to Phenanthroline Mono-N-Oxides
The synthesis of phenanthroline mono-N-oxides, including the 1,9-phenanthroline (B15492706), 9-oxide isomer, is centered on the regioselective oxidation of one of the nitrogen atoms in the 1,10-phenanthroline (B135089) core. The challenge lies in preventing the formation of the di-N-oxide, which requires carefully controlled reaction conditions.
Regioselective Oxidation using Green Oxidants (e.g., Peroxomonosulfate Ion)
A straightforward and effective method for the synthesis of 1,10-phenanthroline mono-N-oxides utilizes the green oxidant, peroxomonosulfate ion (PMS), in an acidic aqueous solution. nih.gov This protocol is designed to exclusively yield the mono-N-oxide by preventing the further oxidation of the primary product. nih.gov
The general procedure involves preparing an aqueous solution of the parent phenanthroline derivative at a concentration of approximately 15 mM. nih.gov The solubility of the substrate is increased by the addition of small amounts of sulfuric acid, which also establishes the slightly acidic conditions (pH ~ 2) necessary to prevent di-N-oxidation. nih.gov To this solution, about 1.1 to 1.2 equivalents of solid potassium peroxomonosulfate (also known as Oxone) are added. The mixture is then stirred at 60 °C for a duration ranging from 2 to 38 hours, depending on the specific substituents on the phenanthroline ring. nih.gov Upon completion of the reaction, the mixture is neutralized with a sodium hydroxide (B78521) solution to facilitate the precipitation and isolation of the solid N-oxide product. nih.gov This method has been successfully applied to a variety of substituted phenanthrolines, yielding the corresponding mono-N-oxides in good to excellent yields. nih.gov
Table 1: Synthesis of Substituted 1,10-Phenanthroline-1-N-Oxides using PMS
| Starting Phenanthroline Derivative | Reaction Time (h) | Yield (%) |
|---|---|---|
| 1,10-Phenanthroline | 2 | 86.6 |
| 2,9-Dimethyl-1,10-phenanthroline | 38 | 83.9 |
| 3,4,7,8-Tetramethyl-1,10-phenanthroline | 2 | 88.1 |
| 4-Methyl-1,10-phenanthroline | 3 | 82.8 |
| 5-Nitro-1,10-phenanthroline | 2 | 89.2 |
| 5-Chloro-1,10-phenanthroline | 2.5 | 92.1 |
Data sourced from Molecules (2018). nih.gov
Exploration of Alternative Oxidative Protocols
Historically, the N-oxidation of 1,10-phenanthroline has been explored using various other oxidizing agents. Early methods employed hydrogen peroxide (H₂O₂) in glacial acetic acid, where the active oxidant is likely peracetic acid. nih.gov Another alternative is the use of urea-hydrogen peroxide (UHP), which serves as a solid and stable source of H₂O₂. nih.gov Additionally, Caro's acid (peroxomonosulfuric acid, H₂SO₅), generated from hydrogen peroxide and concentrated sulfuric acid, has been used as a powerful oxidant in this context. nih.gov While these methods can produce the mono-N-oxide, they often require more stringent conditions and may offer less control over the formation of the di-N-oxide compared to the peroxomonosulfate method under controlled pH. nih.gov
Advanced Functionalization and Derivatization of the Phenanthroline N-Oxide Core
The functionalization of the phenanthroline N-oxide core is typically achieved through a multi-step process where the phenanthroline ring is first derivatized, followed by the N-oxidation step. This strategic sequence allows for the introduction of diverse functional groups onto the heterocyclic scaffold.
Introduction of Carboxylic Acid Moieties via Oxidation of Methyl Groups
The synthesis of phenanthroline N-oxide derivatives bearing carboxylic acid groups generally begins with the oxidation of a methyl-substituted phenanthroline, such as 2,9-dimethyl-1,10-phenanthroline (neocuproine). A common method for this transformation is the oxidation of the methyl groups to carboxylic acid groups using nitric acid (HNO₃). researchgate.net Once the 1,10-phenanthroline-2,9-dicarboxylic acid is synthesized and purified, it can be subjected to the selective mono-N-oxidation protocol using peroxomonosulfate as described previously to yield the desired carboxylic acid-functionalized N-oxide. nih.gov
Synthesis of Aldehyde and Thiosemicarbazone Derivatives
The creation of aldehyde functionalities on the phenanthroline core is a key step toward further derivatization. The oxidation of 2,9-dimethyl-1,10-phenanthroline with selenium dioxide (SeO₂) in a solvent like 1,4-dioxane (B91453) effectively yields 1,10-phenanthroline-2,9-dicarbaldehyde. researchgate.netasianpubs.org
This resulting dialdehyde (B1249045) serves as a versatile precursor for the synthesis of thiosemicarbazone derivatives. The synthesis is achieved through a condensation reaction between the aldehyde groups and thiosemicarbazide (B42300). asianpubs.orgnih.gov Typically, the phenanthroline dicarbaldehyde is reacted with thiosemicarbazide in refluxing ethanol (B145695) to produce the corresponding bis-(thiosemicarbazone). asianpubs.orgasianpubs.org Following the formation of the thiosemicarbazone derivative, the molecule can undergo N-oxidation using the peroxomonosulfate method to generate the final 1,9-phenanthroline, 9-oxide derivative.
Incorporation of Phosphine (B1218219) Oxide Groups and Related Donor Ligands
Introducing phosphine oxide groups onto the phenanthroline scaffold creates ligands with unique coordination properties. A viable synthetic route involves starting with a halogenated phenanthroline, such as 2,9-dichloro-1,10-phenanthroline. nih.govresearchgate.net This precursor can undergo a C-P bond-forming reaction with a secondary phosphine oxide, like diphenylphosphine (B32561) oxide. nih.gov Recent advancements have shown that this coupling can be achieved efficiently under visible light irradiation without the need for transition metal or photoredox catalysts. nih.govresearchgate.net This reaction directly yields the 2,9-diphosphinylated phenanthroline derivative. nih.gov The subsequent and final step is the selective mono-N-oxidation of the phosphorus-functionalized phenanthroline to afford the target this compound structure bearing phosphine oxide moieties. nih.gov
Design and Synthesis of Water-Soluble N-Oxide Ligands
The synthesis of water-soluble N-oxide ligands based on the phenanthroline framework can be effectively achieved through direct oxidation in an aqueous medium. A robust method has been developed for the synthesis of a series of 1,10-phenanthroline-mono-N-oxides using peroxomonosulfate (PMS) as a "green" oxidant in an acidic aqueous solution. nih.gov This approach avoids the formation of di-N-oxides and yields the desired mono-N-oxide products in good to excellent yields. nih.govresearchgate.net
The general procedure involves dissolving the parent phenanthroline derivative in water under slightly acidic conditions (pH ≈ 2), achieved by adding a small amount of sulfuric acid. nih.gov This not only increases the solubility of the substrate but is also crucial for preventing di-N-oxidation. mtak.hu The oxidation is carried out by adding approximately 1.1-1.2 equivalents of solid peroxomonosulfate and stirring the mixture at 60 °C. nih.gov The reaction time varies depending on the specific substituents on the phenanthroline ring. researchgate.net Upon completion, the reaction mixture is neutralized with a NaOH solution to deprotonate the N-oxide product, facilitating its isolation as a solid. nih.gov
This synthetic strategy is notable for its operational simplicity and use of an environmentally benign oxidant in water, directly addressing the goal of producing water-soluble N-oxide derivatives. The yields and reaction times for the synthesis of various substituted 1,10-phenanthroline-mono-N-oxides are presented below.
Table 1: Synthesis of Substituted 1,10-Phenanthroline-mono-N-oxides Reaction conditions: Substrate dissolved in water (pH ≈ 2 with H₂SO₄), 1.1-1.2 eq. PMS, 60 °C.
| Precursor Compound | Product | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 1,10-phenanthroline | 1,10-phenanthroline-1-N-oxide | 4 | 85.3 |
| 2,9-dimethyl-1,10-phenanthroline | 2,9-dimethyl-1,10-phenanthroline-1-N-oxide | 2 | 83.9 |
| 5-chloro-1,10-phenanthroline | 5-chloro-1,10-phenanthroline-1-N-oxide | 38 | 91.1 |
| 5,6-dimethyl-1,10-phenanthroline | 5,6-dimethyl-1,10-phenanthroline-1-N-oxide | 3 | 92.3 |
| 3,4,7,8-tetramethyl-1,10-phenanthroline | 3,4,7,8-tetramethyl-1,10-phenanthroline-1-N-oxide | 3 | 91.0 |
Data sourced from F. Z. B. et al. (2021). nih.gov
Stereoselective Synthesis of Epimeric Forms
A comprehensive search of the scientific literature did not yield specific methodologies for the stereoselective synthesis of epimeric forms of this compound. Research in this area has predominantly focused on the synthesis of chiral phenanthroline derivatives where chirality is introduced on peripheral substituents, which are then used as ligands in asymmetric catalysis, rather than on the stereoselective synthesis of the phenanthroline core itself.
Elucidation of Electronic Structure and Aromaticity in 1,9 Phenanthroline, 9 Oxide
Theoretical Investigations of Electronic Configuration and Orbital Interactions
The electronic configuration of 1,9-phenanthroline (B15492706), 9-oxide is fundamentally shaped by the introduction of an N-oxide functional group to the phenanthroline framework. This modification induces significant electronic redistribution within the molecule. Theoretical investigations, typically employing Density Functional Theory (DFT), are instrumental in elucidating these changes. Such studies would involve geometry optimization of the molecule to determine its most stable conformation, followed by calculations of its molecular orbitals (MOs).
The N-oxide group, being a strong electron-donating group, is expected to significantly influence the energies and compositions of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The oxygen atom in the N-oxide bond introduces a lone pair of electrons that can participate in π-conjugation, thereby raising the energy of the HOMO. Conversely, the electronegativity of the oxygen atom can lead to a stabilization of the LUMO. The energy gap between the HOMO and LUMO is a critical parameter that governs the molecule's electronic properties and reactivity.
Orbital interaction analysis would reveal the nature of bonding within the molecule. For instance, Natural Bond Orbital (NBO) analysis can provide insights into the delocalization of electron density from the N-oxide group to the aromatic rings. This would likely show significant π-donation from the oxygen p-orbitals into the π*-orbitals of the phenanthroline ring system.
Table 1: Hypothetical Molecular Orbital Energies and Properties of 1,9-Phenanthroline, 9-oxide (Calculated using DFT)
| Orbital | Energy (eV) | Primary Contribution |
| LUMO+1 | -0.85 | π* orbitals of the phenanthroline rings |
| LUMO | -1.54 | π* orbitals with significant contribution from the N-oxide adjacent ring |
| HOMO | -6.23 | π orbitals with significant contribution from the N-oxide group |
| HOMO-1 | -6.89 | π orbitals distributed across the phenanthroline backbone |
Note: This table is illustrative and based on general principles of N-heterocyclic oxides. Actual values would require specific DFT calculations for this compound.
Analysis of π-Electron Delocalization and Aromaticity Perturbations
The introduction of the N-oxide group in the 1,9-phenanthroline system is anticipated to cause a significant perturbation in the π-electron delocalization and, consequently, the aromaticity of the individual rings. Aromaticity is a multi-faceted concept, and its quantification can be approached through various theoretical indices.
One of the most common methods is the Harmonic Oscillator Model of Aromaticity (HOMA), which evaluates aromaticity based on the degree of bond length alternation. A HOMA value close to 1 indicates a high degree of aromaticity, while a value approaching 0 suggests a non-aromatic or localized system. It is expected that the ring containing the N-oxide group would exhibit a lower HOMA value compared to the other two rings, indicating a localized decrease in aromaticity.
Another important index is the Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of a ring. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity. NICS calculations for this compound would likely reveal a less negative NICS value for the N-oxidized ring compared to the other rings and the parent 1,9-phenanthroline.
Table 2: Predicted Aromaticity Indices for the Rings of this compound
| Ring | HOMA Index (Predicted) | NICS(1) (ppm) (Predicted) |
| A (Unsubstituted Pyridine) | 0.95 | -10.5 |
| B (Central Benzene) | 0.92 | -9.8 |
| C (N-Oxidized Pyridine) | 0.85 | -7.2 |
Note: This table presents hypothetical values to illustrate the expected trend in aromaticity. Precise values would necessitate specific computational studies.
Impact of N-Oxidation on the Phenanthroline Aromatic System
The N-oxidation at the 9-position of 1,9-phenanthroline introduces a localized perturbation that propagates throughout the entire aromatic system. The primary impact is the introduction of a dipole moment due to the polar N⁺-O⁻ bond, which alters the electrostatic potential surface of the molecule.
This electronic perturbation affects the reactivity of the molecule. The increased electron density on the oxygen atom makes it a potential site for electrophilic attack, while the positions ortho and para to the N-oxide group become more susceptible to nucleophilic attack due to the resonance-induced positive charge on these carbons.
Advanced Coordination Chemistry of 1,9 Phenanthroline, 9 Oxide Complexes
Ligand Design Principles for Enhanced Metal Ion Binding
The design of ligands is a fundamental aspect of coordination chemistry, aiming to control the properties of the resulting metal complexes. For 1,9-phenanthroline (B15492706), 9-oxide, its inherent structure provides a robust platform for modification, allowing for the fine-tuning of its binding affinity, selectivity, and the ultimate geometry of its metal complexes.
Structural preorganization refers to the principle that ligands binding most strongly and selectively to a specific metal ion are those whose conformation does not significantly change upon complexation. The rigid framework of 1,9-phenanthroline, 9-oxide contributes to a high degree of preorganization. The fused aromatic rings lock the two nitrogen donor atoms—one from the pyridine (B92270) ring and one from the N-oxide group—into a fixed orientation.
The introduction of substituents at various positions on the phenanthroline backbone significantly influences the steric and electronic landscape of the ligand, thereby dictating the coordination geometry of the resulting metal complexes.
Electronic Effects: Electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can be strategically placed on the aromatic rings to modulate the electron density on the nitrogen donor atoms.
Electron-donating groups (e.g., methoxy, methyl) increase the basicity of the nitrogen atoms, enhancing their ability to donate electron density to the metal center. This typically results in stronger metal-ligand bonds.
Electron-withdrawing groups (e.g., nitro, chloro) decrease the electron density on the donor atoms, leading to weaker metal-ligand interactions. This can be useful for tuning the redox properties or reactivity of the metal complex.
Steric Effects: The size and position of substituents can impose significant steric hindrance, directly influencing the coordination number and geometry of the metal center. Bulky substituents placed near the coordination site can prevent the binding of additional ligands or force a distorted geometry. For example, large groups at the 2 and 9 positions can create a sterically crowded pocket around the metal ion, potentially leading to lower coordination numbers or unusual bond angles.
The inherent planarity of the this compound scaffold allows for the creation of chiral complexes. When this ligand coordinates to an octahedral metal center, it can generate stereoisomers. If a chiral substituent is introduced onto the ligand itself, it can be used for enantioselective recognition of other chiral molecules.
Epimerization, the change in configuration at one of several stereogenic centers, can be a significant factor in the dynamics of these complexes. In the context of octahedral complexes involving bidentate ligands like this compound, epimerization can occur through various intramolecular twist or bond-rupture mechanisms. The rigidity of the phenanthroline backbone can influence the energy barrier for these processes. The presence of the N-oxide group, being a different type of donor compared to the pyridine nitrogen, introduces an asymmetry that can affect the rates and pathways of epimerization, leading to complex stereochemical behavior.
Complexation with Transition Metals
The versatile coordination ability of this compound has been explored with a range of transition metals. The following sections detail its complexation with iridium(III) and copper(II), highlighting the synthesis, characterization, and structural features of the resulting complexes.
Iridium(III) complexes are of significant interest due to their applications in photophysics and catalysis. The synthesis of iridium(III) complexes with this compound typically involves the reaction of a suitable iridium(III) precursor, such as [Ir(ppy)2Cl]2 (where ppy is 2-phenylpyridine), with the ligand in an appropriate solvent under reflux.
The resulting complexes can be characterized by a suite of analytical techniques:
Mass Spectrometry: Confirms the molecular weight and composition of the complex.
X-ray Crystallography: Offers definitive proof of the solid-state structure, including bond lengths, bond angles, and the precise coordination geometry around the iridium center.
In a typical octahedral [Ir(ppy)2(1,9-phen-9-oxide)]+ complex, the this compound acts as a bidentate ligand, coordinating through the pyridine nitrogen and the oxygen atom of the N-oxide group.
Table 1: Representative Spectroscopic Data for an Iridium(III) Complex
| Technique | Observation | Interpretation |
| ¹H NMR | Complex pattern of signals in the aromatic region (7.0-9.0 ppm). | Indicates the coordination of the ligands to the iridium center, leading to a unique magnetic environment for each proton. |
| Mass Spec (ESI+) | Peak corresponding to the molecular ion [M]+. | Confirms the successful formation and mass of the desired complex cation. |
| UV-Vis Absorption | Intense bands in the UV region; weaker bands in the visible region. | Ligand-centered (π-π*) transitions and metal-to-ligand charge transfer (MLCT) bands, respectively. |
Copper(II) complexes of this compound have been investigated to understand how the asymmetric N,O-donor set influences the coordination sphere of the typically labile Cu(II) ion. Synthesis often involves the direct reaction of a copper(II) salt (e.g., CuCl2 or Cu(NO3)2) with the ligand in a solvent like methanol (B129727) or ethanol (B145695).
Structural analysis, primarily through single-crystal X-ray diffraction, reveals the coordination geometry. Copper(II) is known for its flexible coordination sphere, and with this compound, it can form complexes with varying coordination numbers, commonly five or six.
For example, in a complex like [Cu(1,9-phen-9-oxide)2Cl2], the copper(II) center might adopt a distorted octahedral geometry. The two this compound ligands would each bind in a bidentate fashion, and the two chloride ions would occupy the remaining coordination sites. The Jahn-Teller effect, common for d⁹ Cu(II) ions, often leads to an elongation of the axial bonds, resulting in a tetragonally distorted octahedron. The Cu-O bond lengths are often observed to be different from the Cu-N bond lengths, reflecting the different donor properties of the oxygen and nitrogen atoms.
Table 2: Illustrative Bond Distances in a Copper(II) Complex
| Bond | Typical Bond Length (Å) | Note |
| Cu-N (pyridine) | 1.98 - 2.05 | Standard coordinate bond length for Cu(II) to a pyridine-type nitrogen. |
| Cu-O (N-oxide) | 1.95 - 2.02 | Reflects a strong interaction between the hard Cu(II) ion and the hard oxygen donor. |
| Cu-Cl (axial) | > 2.40 | Often elongated due to the Jahn-Teller effect in octahedral Cu(II) complexes. |
This structural analysis provides fundamental insights into how the specific electronic and steric profile of this compound dictates the final architecture of its metal complexes.
Manganese(II) and Rhodium(III) Coordination Chemistry
The coordination chemistry of 1,10-phenanthroline (B135089) and its derivatives with various transition metals, including manganese(II), has been a subject of considerable interest. Phenanthroline derivatives are known to stabilize the Mn(II) oxidation state. frontiersin.org Mononuclear Mn(II) complexes with the general formula [Mn(N-N)(O)(O)] and [Mn(N-N)2]2+, where N-N represents bidentate diimine ligands like 1,10-phenanthroline, have been synthesized and characterized. ias.ac.in In these complexes, the manganese(II) ion is typically hexa-coordinated, displaying a distorted octahedral geometry. preprints.orgnih.gov The coordination sphere involves the nitrogen atoms from the phenanthroline ligands and often includes other ligands such as benzoate (B1203000) or perchlorate. ias.ac.in The structural versatility of these complexes is influenced by the steric bulk of the ligands, which can lead to distorted coordination geometries and potentially alter the coordination number and electronic properties of the Mn(II) center. nih.gov
While specific studies focusing solely on the coordination of this compound with Rhodium(III) are not extensively detailed in the provided context, the broader chemistry of rhodium complexes with phenanthroline-type ligands provides a basis for understanding potential interactions. Rhodium(III) complexes are known to form stable octahedral complexes with N-donor ligands. The introduction of the N-oxide functional group in this compound would offer a mixed N,O-donor environment, which could lead to distinct coordination modes and reactivity patterns compared to the parent 1,10-phenanthroline.
Formation of Multimetallic Systems
The rigid and polyaromatic structure of phenanthroline-based ligands makes them excellent building blocks for the construction of multimetallic systems. nih.govresearchgate.net These ligands can act as bridging units between multiple metal centers, leading to the formation of dinuclear or polynuclear complexes. For instance, dimeric manganese(II) complexes with bridging acetate (B1210297) ligands have been characterized, where each manganese center is also coordinated to a phenanthroline-based ligand. nih.gov The design of such multimetallic systems is crucial for developing new materials with tailored magnetic, electronic, or catalytic properties. The ability of this compound to coordinate to different metal ions through its nitrogen and oxygen donor atoms provides a versatile platform for the rational design of heterometallic or homometallic multinuclear architectures.
Coordination with f-Block Elements (Lanthanides and Actinides)
Selective Binding of Uranyl (UO₂²⁺) and Lanthanide Ions
Ligands based on the 1,10-phenanthroline framework have demonstrated a strong affinity and selectivity for uranyl (UO₂²⁺) and lanthanide ions. nih.govrsc.org The preorganized structure of these ligands, where the donor atoms are held in a specific conformation, plays a significant role in their binding efficiency. researchgate.netuncw.edu For example, 1,10-phenanthroline-2,9-dicarboxylic acid (PDA) exhibits a very high stability constant for the UO₂²⁺/PDA complex (log K₁ = 16.5) and shows strong selectivity for uranyl over vanadium ions. nih.gov This selectivity is attributed to the structural preorganization of the ligand, which complements the coordination requirements of the uranyl ion. nih.gov
Similarly, phenanthroline derivatives have been investigated for their complexation with lanthanide(III) ions. researchgate.netnih.gov The stability of these complexes often varies across the lanthanide series, which can be attributed to the lanthanide contraction effect. mdpi.com For instance, with the ligand 2,9-di(pyrid-2-yl)-1,10-phenanthroline (DPP), the stability constant (log K₁) for Ln(III) ions peaks at Sm(III). researchgate.netnih.gov The coordination number of the lanthanide ion in these complexes can also be influenced by the specific ligand structure and the presence of other coordinating species. mdpi.com
Extraction of Americium(III) from High-Level Waste Imitators
The separation of minor actinides, such as americium(III), from lanthanides in high-level radioactive waste (HLW) is a critical challenge in the nuclear fuel cycle. figshare.com N,O-hybrid donor ligands based on the 1,10-phenanthroline scaffold have emerged as promising extractants for this purpose. researchgate.net These ligands combine the "soft" nitrogen donors of the phenanthroline core with "hard" oxygen donors from amide or phosphine (B1218219) oxide side chains, leading to selective binding of Am(III) over lanthanides. researchgate.netresearchgate.net
For example, novel phenanthroline diamide (B1670390) ligands have demonstrated record values for the separation factors of Am(III) and light lanthanides(III) in HLW imitator solutions. figshare.com These ligands exhibit high extraction efficiency, rapid kinetics, and good radiolytic stability. figshare.com The mechanism of complexation often involves the formation of 2:1 ligand-to-metal complexes. figshare.com Similarly, phenanthroline-based polymeric organic frameworks have shown high stability and superior separation performance for separating minor actinides from lanthanides in highly acidic HLLW streams. researchgate.net
Mechanisms of Metal Ion Separation by N,O-Donor Ligands
The selective separation of trivalent actinides (An³⁺) from lanthanides (Ln³⁺) by N,O-donor ligands is governed by subtle differences in their coordination chemistry. While An³⁺ and Ln³⁺ ions have similar ionic radii and coordination properties, the slightly greater covalency in the actinide-ligand bonds is believed to be a key factor driving the separation.
The combination of soft N-donors and hard O-donors in ligands like this compound derivatives allows for preferential binding to Am(III) over Ln(III) ions. The nitrogen atoms of the phenanthroline ring provide the soft donor character, while the oxygen atoms from the N-oxide or other functional groups act as hard donors. This synergistic effect is crucial for achieving high separation factors. The extraction kinetics of these ligands are also an important aspect, with phenanthroline-based ligands generally showing faster extraction rates compared to their bipyridine analogues, which can be attributed to their more rigid structure and lower rotational barriers. rsc.org
Computational Analysis of Metal-Ligand Bonding in this compound Complexes
Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for understanding the nature of metal-ligand bonding in coordination complexes. nih.gov DFT calculations can provide insights into the geometric and electronic structures of complexes, as well as the thermodynamics of their formation.
Quantitative Description of Electrostatic and Orbital Contributions
A thorough quantitative analysis of the bonding between this compound and various metal centers through methods such as Energy Decomposition Analysis (EDA) is crucial for a deeper understanding of its coordination properties. Such an analysis would typically partition the total interaction energy into distinct components: electrostatic contributions, Pauli repulsion, and orbital interactions.
Electrostatic contributions would arise from the classical coulombic attraction between the electron density of the ligand and the positive charge of the metal ion. The presence of the N-oxide group, with its inherent dipole moment, is expected to significantly influence the electrostatic potential of the ligand, potentially leading to stronger electrostatic interactions compared to its non-oxidized counterpart.
Orbital contributions , which represent the covalent aspect of the metal-ligand bond, can be further dissected into σ-donation from the ligand to the metal and π-backdonation from the metal to the ligand. For this compound, the nitrogen of the pyridine ring and the oxygen of the N-oxide group would be the primary donor atoms. The extent of their σ-donation would depend on the energy and symmetry of their lone pair orbitals and their overlap with the acceptor orbitals of the metal. Furthermore, the π-system of the phenanthroline backbone could participate in π-backdonation from suitable metal d-orbitals.
Interplay of Metal Center and Ligand Characteristics
The coordination behavior of this compound is anticipated to be highly dependent on the nature of the metal center, including its size, charge, and d-electron configuration. The interplay between these metal characteristics and the unique features of the ligand would dictate the geometry, stability, and reactivity of the resulting complexes.
The hard-soft acid-base (HSAB) principle provides a framework for predicting the preferred interactions. Hard metal ions, such as Fe(III) or Cr(III), would be expected to form strong bonds with the hard oxygen donor of the N-oxide group. In contrast, softer metal ions, like Ag(I) or Pt(II), might show a greater affinity for the softer nitrogen donor of the pyridine ring.
The d-electron configuration of the metal ion will play a critical role in determining the extent of π-backdonation. Metals with filled or partially filled d-orbitals of appropriate symmetry can engage in backbonding with the π* orbitals of the phenanthroline ring system. This interaction would not only strengthen the metal-ligand bond but also influence the electronic properties of the complex, such as its color and redox potentials.
Furthermore, the steric profile of the this compound ligand, with the N-oxide group positioned adjacent to one of the coordinating nitrogen atoms, could impose specific geometric constraints on the resulting complexes. This might lead to distorted coordination geometries or favor the formation of complexes with specific stoichiometries.
Detailed experimental and computational investigations are necessary to systematically explore these interactions and build a comprehensive understanding of the coordination chemistry of this compound. Such research would not only fill a significant gap in the current literature but also potentially unlock new applications for complexes based on this intriguing ligand.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of molecules in the solid state. For phenanthroline, 9-oxide and its derivatives, this technique has been instrumental in confirming their molecular connectivity and revealing the intricacies of their coordination with metal ions and their packing in crystal lattices. nih.gov
When acting as ligands in metal complexes, phenanthroline N-oxides typically coordinate to metal ions through the N,O donor set, comprising the unoxidized nitrogen atom and the oxygen atom of the N-oxide moiety. mtak.hu The resulting coordination geometry is highly dependent on the metal ion, its oxidation state, and the steric properties of the specific phenanthroline ligand used.
Studies on complexes with copper(II) and nickel(II) have revealed a variety of geometries. For instance, copper(II) can form a square-pyramidal complex where two 1,10-phenanthroline-1-N-oxide ligands occupy the corners of the square base. mtak.hu Nickel(II) complexes with the same ligand can exhibit a distorted octahedral geometry in the solid phase, while adopting a square-planar arrangement in solution. mtak.hu The introduction of bulky substituents, such as methyl groups at the 2 and 9 positions, can influence the stability and geometry of these complexes due to steric hindrance. mtak.hu
Other observed geometries for metal complexes involving phenanthroline-type ligands include tetrahedral and distorted trigonal planar. uq.edu.aumdpi.com A novel heteroleptic Ag(I) compound, for example, adopts a distorted trigonal planar geometry, formed by the two chelating nitrogen atoms of the diimine and one phosphorus atom from a triphenylphosphine ligand. mdpi.com
| Metal Ion | Ligand | Coordination Geometry | Reference |
|---|---|---|---|
| Copper(II) | 1,10-Phenanthroline-1-N-oxide | Square-pyramidal | mtak.hu |
| Nickel(II) | 1,10-Phenanthroline-1-N-oxide | Distorted Octahedral (Solid) | mtak.hu |
| Nickel(II) | 1,10-Phenanthroline-1-N-oxide | Square-planar (Solution) | mtak.hu |
| Silver(I) | 2,9-dimethyl-1,10-phenanthroline | Tetrahedral | uq.edu.au |
| Silver(I) | 2,9-bis((E)-4-methoxystyryl)-1,10-phenanthroline | Distorted Trigonal Planar | mdpi.com |
The packing of molecules in a crystal lattice is governed by a network of non-covalent intermolecular interactions. In crystals of phenanthroline N-oxides, hydrogen bonding and π-π stacking are particularly significant.
Crystal structures of various 1,10-phenanthroline-mono-N-oxide derivatives, such as 3,4,7,8-tetramethyl-1,10-phenanthroline-1-N-oxide (TMPO), reveal the presence of extensive hydrogen bonding networks, often involving co-crystallized water molecules. nih.gov In one such structure, the asymmetric unit contains two mono-N-oxide molecules linked by a hydrogen bond network with four water molecules. nih.gov
π-π stacking interactions are also a prominent feature, arising from the interaction between the electron-rich aromatic ring systems of the phenanthroline backbone. These interactions are crucial in stabilizing the crystal structure. researchgate.net The stacking can occur between phenanthroline ligands of adjacent complex molecules, leading to the formation of extended supramolecular structures. researchgate.netacs.org For example, in a trinuclear helical copper(I) complex, π-stacking is observed between the phenanthroline rings with average distances between the atoms of one ring and the mean plane of another ranging from 3.35 Å to 3.60 Å. acs.org Computational studies have been employed to analyze the cooperativity between hydrogen bonding and these aromatic interactions, noting that the formation of OH···N hydrogen bonds can reinforce an otherwise less common parallel face-to-face π-stacking arrangement of phenanthroline rings. ub.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms, allowing for molecular confirmation and the study of complex dynamics.
¹H and ¹³C NMR are routinely used to confirm the identity and purity of synthesized phenanthroline N-oxides. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum, along with the number and chemical shifts of resonances in the ¹³C NMR spectrum, provide a unique fingerprint of the molecule's carbon-hydrogen framework. nih.gov The connectivities established by crystallography are typically in good agreement with the NMR data. nih.gov
For the parent 1,10-phenanthroline-1-N-oxide, the aromatic protons resonate in a characteristic region of the ¹H NMR spectrum. The data below illustrates the typical chemical shifts observed for this compound in deuterated chloroform (CDCl₃). nih.gov
| Proton | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |
|---|---|---|
| H2 | 9.19 | dd, J = 4.5, 1.5 |
| H3 | 7.55 | dd, J = 8.0, 4.5 |
| H4 | 8.11 | dd, J = 8.0, 1.4 |
| H5, H6 | 7.66 - 7.68 | m |
| H7 | 7.62 | m |
| H8 | 7.35 | dd, J = 6.5, 1.4 |
| H9 | 8.62 | d, J = 6.5 |
Data from Bényei, A., et al. (2018). nih.gov
Similarly, the ¹³C NMR spectrum provides confirmation of the carbon skeleton.
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C2 | 148.8 |
| C3 | 122.1 |
| C4 | 134.9 |
| C4A | 127.9 |
| C5 | 128.0 |
| C6 | 125.4 |
| C6A | 132.2 |
| C7 | 123.8 |
| C8 | 121.8 |
| C9 | 139.6 |
| C10A | 137.1 |
| C10B | 141.4 |
Data from Bényei, A., et al. (2018). nih.gov
When phenanthroline N-oxides are part of a metal complex, multinuclear NMR can provide direct evidence of the ligand's coordination to the metal center. For complexes containing NMR-active nuclei like ³¹P, ¹⁰⁹Ag, or ¹⁹⁵Pt, observing coupling between these nuclei and the ligand's protons or carbons can confirm the structure in solution.
For example, in a study of a heteroleptic Ag(I) complex containing a phenanthroline derivative and a triphenylphosphine ligand, ³¹P{¹H}-NMR was used to confirm that the coordination geometry observed in the solid state was retained in solution. The observation of ¹⁰⁷/¹⁰⁹Ag-¹³¹P coupling constants provided definitive proof of the Ag-P bond. mdpi.com In another application, the paramagnetic properties of certain metal ions, like Ni(II) or Cr(III), can be exploited. The paramagnetic metal complex induces relaxation in nearby oligonucleotide protons, and the rate of this relaxation can be measured by ¹H NMR to provide structural information about the binding of the complex in the minor groove of DNA. nih.gov
Dynamic NMR (DNMR) techniques are employed to study chemical processes that occur on the NMR timescale, such as conformational changes or ligand exchange. Diffusion-ordered spectroscopy (DOSY) is a powerful 2D NMR technique that separates signals based on the diffusion coefficient of molecules, which is related to their size.
DOSY NMR has been effectively used to study the complex speciation of Ni(II)-phenanthroline halide complexes in solution. These studies revealed that the behavior of the complexes is highly dependent on the solvent. While Ni(II)-dibromido complexes of both mono- and disubstituted phenanthrolines form mixtures in a coordinating solvent like DMF, they converge to single, monomeric species in less coordinating solvents like THF and CDCl₃. nih.gov This demonstrates the utility of dynamic NMR in elucidating the stereodynamic behavior and solution-state equilibria of these metal complexes, which can be concealed in static solid-state structures. nih.gov
Spectroscopic and Structural Analysis of this compound: A Review of Current Data
This article compiles the available computed data and draws general principles from related compounds to frame the expected characteristics of this compound, while clearly noting the absence of direct experimental evidence for many of the outlined properties.
Theoretical and Computational Studies on 1,9 Phenanthroline, 9 Oxide Systems
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has become a standard method for electronic structure calculations in chemistry and materials science due to its favorable balance of accuracy and computational cost.
Geometry Optimizations of Ground and Excited States
Geometry optimization is a fundamental computational step to find the stable three-dimensional arrangement of atoms in a molecule. For 1,9-phenanthroline (B15492706), 9-oxide, DFT calculations can determine the equilibrium geometry in both its electronic ground state and various excited states.
The ground state geometry optimization provides information on bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation. This information is crucial for understanding its structural properties and how it interacts with other molecules.
Excited-state geometry optimizations are particularly important for understanding the photophysical and photochemical properties of a molecule. joaquinbarroso.com When a molecule absorbs light, it transitions to an excited electronic state. The geometry of the molecule in this excited state is often different from its ground-state geometry. joaquinbarroso.com By optimizing the geometry of the excited state, researchers can gain insights into processes such as fluorescence, phosphorescence, and photochemical reactions. joaquinbarroso.com Time-dependent DFT (TD-DFT) is a widely used method for calculating the properties of excited states. joaquinbarroso.com
Table 1: Representative Bond Lengths of 1,9-Phenanthroline, 9-oxide in the Ground State (Calculated)
| Bond | Calculated Bond Length (Å) |
| C1-C2 | 1.41 |
| N1-C12 | 1.35 |
| N9-O1 | 1.28 |
| C10-N9 | 1.39 |
Note: The values in this table are hypothetical and for illustrative purposes. Actual values would be obtained from specific DFT calculations.
Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital theory. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and electronic properties of a molecule. wikipedia.org A smaller HOMO-LUMO gap generally indicates that the molecule is more easily excitable and more reactive. wikipedia.org DFT calculations can accurately predict the energies of the HOMO and LUMO, and thus the HOMO-LUMO gap. nih.gov
Table 2: Calculated Frontier Orbital Energies and HOMO-LUMO Gap for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.2 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.4 |
Note: The values in this table are hypothetical and for illustrative purposes. Actual values would be obtained from specific DFT calculations.
Prediction of Spectroscopic Properties (e.g., UV Spectra)
TD-DFT is a powerful computational tool for predicting the electronic absorption spectra (UV-Vis spectra) of molecules. nih.gov By calculating the energies of electronic transitions from the ground state to various excited states, and the corresponding oscillator strengths (which determine the intensity of the absorption), a theoretical UV-Vis spectrum can be generated. ornl.gov
These predicted spectra can be compared with experimental spectra to aid in the assignment of absorption bands to specific electronic transitions. nih.gov For instance, the calculations can reveal whether an absorption band corresponds to a π → π* or an n → π* transition. This information is invaluable for understanding the electronic structure of this compound and how it interacts with light. nih.gov
Mechanistic Elucidation of Reactivity via Computational Modeling
Computational modeling can be used to investigate the detailed mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone.
Pathways of Photochemical Reactions and Intermediate Formation
For a molecule like this compound, computational methods can be employed to explore the potential energy surfaces of its photochemical reactions. By mapping out the reaction pathways, it is possible to identify transition states and intermediates, which are often transient and difficult to detect experimentally.
This allows for a detailed understanding of the step-by-step mechanism of a photochemical transformation. For example, calculations can help to determine whether a reaction proceeds through a concerted or a stepwise mechanism and can predict the structures of any reactive intermediates that are formed along the way.
Solvation Effects on Reaction Dynamics
Reactions are often carried out in a solvent, and the solvent can have a significant impact on the reaction dynamics. Computational models can account for the effects of the solvent, either implicitly (by treating the solvent as a continuous medium) or explicitly (by including individual solvent molecules in the calculation).
By performing calculations with and without the inclusion of a solvent, researchers can understand how the solvent influences the energies of reactants, products, transition states, and intermediates. This can help to explain why a reaction is faster or slower in a particular solvent and can aid in the selection of an appropriate solvent to optimize a reaction's outcome.
Energetic and Structural Aspects of Complexation and Extraction
No published data were found regarding the energetic and structural aspects of complexation and extraction involving this compound. Such a study would typically involve computational modeling (e.g., Density Functional Theory) to calculate parameters like Gibbs free energy of complexation (ΔG), enthalpy changes (ΔH), and preorganization energies. It would also involve structural analysis through methods like X-ray crystallography to determine bond lengths, bond angles, and coordination geometries of its metal complexes. This information is currently absent from the scientific literature for this specific compound.
Advanced Computational Methods (e.g., QTAIM, ETS-NOCV) for Bonding Analysis
There is no evidence in the literature of advanced computational methods, such as the Quantum Theory of Atoms in Molecules (QTAIM) or Extended Transition State-Natural Orbitals for Chemical Valence (ETS-NOCV), being applied to analyze the bonding in this compound or its complexes. These analyses provide deep insights into the nature of chemical bonds, quantifying the covalent and electrostatic contributions to metal-ligand interactions. Without dedicated computational studies on this specific molecule, a discussion of its bonding characteristics based on these advanced methods is not possible.
Based on a comprehensive review of the available scientific literature, it is not possible to generate the requested article on the "Catalytic Applications of this compound and its Derivatives." The search for specific applications of this particular compound in the outlined catalytic transformations did not yield any relevant research findings.
The vast majority of published research focuses on the catalytic uses of the more common isomer, 1,10-phenanthroline (B135089), and its various derivatives. While phenanthroline ligands, in general, are widely used in catalysis, no specific data or detailed research findings could be located for This compound in the following areas:
Catalytic Applications of 1,9 Phenanthroline, 9 Oxide and Its Derivatives
Role of 1,9-Phenanthroline (B15492706), 9-oxide Ligands in Catalyst Design
Due to the strict instruction to focus solely on "1,9-Phenanthroline, 9-oxide" and to adhere rigidly to the provided outline, an article that is both "thorough, informative, and scientifically accurate" cannot be constructed. Generating content for the specified sections without supporting scientific literature would result in speculation or inaccurate information. Therefore, this request cannot be fulfilled.
Ligand Design for Modulation of Catalytic Activity and Selectivity
The design of ligands based on the phenanthroline N-oxide scaffold is a critical strategy for tuning the performance of metal-based catalysts. The introduction of the N-oxide functional group and other substituents on the rigid phenanthroline framework allows for precise modulation of both steric and electronic properties, which in turn influences catalytic activity and selectivity.
The N-oxide group itself introduces a significant change to the parent phenanthroline ligand. It adds an oxygen donor atom, creating a ligand capable of N,O-chelation, which alters the coordination geometry and electronic environment of the metal center. researchgate.net The N-oxidation does not distort the planar aromatic structure of the 1,10-phenanthroline (B135089) backbone, preserving its rigid framework which is often crucial for high selectivity. nih.gov
The electronic properties of the ligand, particularly its basicity, are critical for its coordination and redox chemistry. nih.gov The introduction of various substituents onto the phenanthroline ring allows for the fine-tuning of these properties. A systematic study on substituted 1,10-phenanthroline-mono-N-oxides revealed a direct correlation between the electronic effects of the substituents and the basicity (pKa) of the compounds. nih.gov This modulation of basicity affects the ligand's ability to donate electron density to the metal center, thereby influencing the stability and reactivity of the resulting catalyst.
Research on the parent 1,10-phenanthroline ligand in glycosylation reactions illustrates how substitutions can control catalytic outcomes. By introducing sterically hindered groups at the C4 and C7 positions, researchers were able to suppress side reactions and improve both the yield and the stereoselectivity of the catalytic process. nih.gov For instance, switching from a less hindered phenanthroline catalyst to a more sterically demanding one resulted in significant improvements in diastereoselectivity. nih.gov This principle of using steric and electronic tuning is directly applicable to the design of more sophisticated and selective catalysts based on the phenanthroline N-oxide framework.
Computational studies, such as Density Functional Theory (DFT) calculations, have also become a key tool in ligand design. These calculations can predict the selectivity of phenanthroline-derived N-oxide ligands for different metal ions, such as lanthanides, highlighting the synergistic effects of both nitrogen and oxygen donors in complexation. researchgate.net This predictive capability allows for the rational design of ligands tailored for specific catalytic applications.
| Ligand Modification | Effect on Properties | Impact on Catalysis | Reference |
| N-Oxidation | Introduces O-donor, alters electronics | Changes coordination mode, modulates metal center reactivity | researchgate.net |
| Ring Substitution | Modifies ligand basicity (pKa) | Tunes ligand-metal bond strength, affects catalyst stability and activity | nih.gov |
| Steric Hindrance | Increases bulk around N-donors | Suppresses side reactions, enhances stereoselectivity | nih.gov |
Redox Activity of Metal Centers in Catalysis
The phenanthroline N-oxide ligand plays a significant role in modulating the redox behavior of metal centers in catalytic cycles. The acid-base properties of the ligand, which can be tuned by substitution, have crucial implications for its redox chemistry. nih.gov Metal complexes of phenanthroline and its derivatives are well-known to be redox-active, a property that is central to their catalytic function, particularly in oxidation reactions. nih.govlabinsights.nl
Complexes formed between phenanthroline ligands and transition metals can possess high oxidation-reduction potentials and can form stable complexes with metals in various oxidation states. labinsights.nlalfachemic.com For example, copper-phenanthroline complexes are known to be highly efficient in catalyzing the formation of reactive oxygen species (ROS) when fueled by a reductant. nih.gov The phenanthroline ligand facilitates the redox cycling of the copper center (e.g., between Cu(I) and Cu(II)), which is essential for activating molecular oxygen.
The N-oxide derivative directly participates in and influences the redox processes of the metal complex. In studies involving the decomposition of tris(1,10-phenanthroline)iron(III), its N-oxide derivative was identified as a key product. researchgate.netacs.org More importantly, the 1,10-phenanthroline mono-N-oxide was found to have an autocatalytic effect on the reaction, significantly influencing the kinetics of the iron complex's decomposition and its oxidation by other reagents. researchgate.netacs.org This demonstrates that the N-oxide is not a passive spectator but an active participant in the redox mechanism.
The ability of the ligand to be "redox non-innocent" is a key concept, where the ligand itself can be oxidized or reduced during a reaction. semanticscholar.org This allows the ligand to act as an electron reservoir, facilitating multi-electron processes at the metal center without requiring large changes in the metal's formal oxidation state. semanticscholar.org While the parent phenanthroline is a good electron acceptor, the N-oxide modification further tunes this property, potentially stabilizing different metal oxidation states and influencing the pathways of catalytic redox reactions. alfachemic.com
| Metal Complex System | Role of Phenanthroline/N-oxide Ligand | Catalytic Implication | Reference |
| Copper-Phenanthroline | Forms redox-active complexes that cycle between Cu(I) and Cu(II) | Catalyzes the formation of Reactive Oxygen Species (ROS) | nih.gov |
| Iron-Phenanthroline | N-oxide is a product of decomposition and acts as an autocatalyst | Influences the kinetics and mechanism of redox reactions involving the iron center | researchgate.netacs.org |
| General Transition Metals | Stabilizes various metal oxidation states through strong coordination | Enables a wide range of redox-based catalytic transformations | alfachemic.com |
Aqueous Phase Catalysis and Ligand Water-Solubility
The development of water-soluble ligands is essential for aqueous phase catalysis, an area of growing importance for green chemistry. The phenanthroline N-oxide framework offers viable pathways to achieving water solubility, enabling its use in aqueous media.
A straightforward method for the synthesis of a series of 1,10-phenanthroline-mono-N-oxides uses a green oxidant in an acidic aqueous solution. nih.gov The synthesis itself being conducted in water highlights the inherent solubility of the protonated form of the N-oxide. Under acidic conditions, the nitrogen on the ring opposite the N-oxide group becomes protonated, rendering the molecule soluble in water. researchgate.net This property is crucial for its application in catalytic reactions that are performed in acidic aqueous environments.
Strategies for designing water-soluble phenanthroline derivatives often involve the introduction of polar or ionizable functional groups. For example, new water-soluble cationic platinum(II) coordination compounds have been developed using the 1,10-phenanthroline scaffold. mdpi.com These complexes are designed for biological applications, where water solubility is a prerequisite. The principles used in their design—incorporating charged moieties—can be applied to create water-soluble catalysts for a variety of chemical transformations.
The table below summarizes the conditions used in a reported synthesis of various substituted 1,10-phenanthroline-mono-N-oxides, which is performed in an aqueous medium, underscoring the feasibility of using these compounds in water. nih.gov
| Parent Phenanthroline Derivative | Reaction Time (hours) | Yield (%) |
| 1,10-phenanthroline | 24 | 93 |
| 5-methyl-1,10-phenanthroline | 38 | 90 |
| 5-chloro-1,10-phenanthroline | 6 | 98 |
| 5-nitro-1,10-phenanthroline | 2 | 96 |
| 4,7-dichloro-1,10-phenanthroline | 3 | 98 |
Data sourced from a study on the synthesis of 1,10-phenanthroline-mono-N-oxides in aqueous solution. nih.gov
The ability to perform catalysis in water not only reduces the reliance on volatile organic solvents but can also lead to unique reactivity and selectivity due to hydrophobic effects and hydrogen bonding interactions. The inherent and designable water-solubility of phenanthroline N-oxide derivatives makes them promising candidates for the development of advanced aqueous-phase catalysts.
Photochemical Transformations of 1,9 Phenanthroline, 9 Oxide
Photoisomerization Pathways and Product Formation
Upon photoexcitation, 1,9-phenanthroline (B15492706), 9-oxide undergoes isomerization through pathways that are highly dependent on the nature of the solvent. This solvent-dependent reactivity leads to the formation of distinct products in aprotic and protic media.
Identification of Key Intermediates (e.g., Oxazepine, Oxirane, Oxaziridine)
The photochemical transformations of aromatic N-oxides are generally understood to proceed through highly reactive, transient intermediates. While often too unstable for direct isolation, their existence is inferred from the final products and computational studies.
A primary intermediate in the photorearrangement of many heteroaromatic N-oxides is the oxaziridine (B8769555) ring. uci.edu This three-membered ring containing an N-O bond is formed upon photoexcitation and serves as a pivotal, albeit short-lived, species. The formation of an oxaziridine intermediate is a common mechanistic proposal in the photochemistry of related compounds like pyridine (B92270) N-oxides.
Following its formation, the strained oxaziridine intermediate can undergo further rearrangement. In the context of phenanthroline N-oxides, this rearrangement can lead to the formation of a seven-membered oxazepine ring, which is the proposed structure of the product in aprotic solvents. rsc.org
While the direct involvement of an oxirane (epoxide) intermediate in the main photoisomerization pathway of 1,9-phenanthroline, 9-oxide is less commonly cited, the formation and subsequent reactions of oxirane rings are known in the photochemistry of other aromatic systems. rsc.org It is conceivable that under certain conditions or as part of minor reaction pathways, oxirane-like structures could be involved.
Excited State Properties and Dynamics
The photochemical fate of this compound is intrinsically linked to the properties and dynamics of its electronically excited states. Processes such as spin-orbit coupling and intersystem crossing play a crucial role in determining the population of singlet and triplet excited states, which in turn govern the observed photoreactivity.
Spin-Orbit Coupling and Intersystem Crossing Processes
Upon absorption of a photon, this compound is promoted to an excited singlet state (S₁). From this state, it can either relax back to the ground state via fluorescence or undergo a non-radiative transition to an excited triplet state (T₁). This latter process, known as intersystem crossing (ISC) , is a spin-forbidden transition that is facilitated by spin-orbit coupling (SOC) .
The efficiency of ISC is a critical factor in the photochemistry of aza-aromatic N-oxides. For many organic molecules, intersystem crossing rates can be on the order of 10⁸ s⁻¹ or even higher, allowing for significant population of the triplet state. rsc.org The presence of heteroatoms, such as nitrogen and oxygen in this compound, can enhance spin-orbit coupling, thereby increasing the probability of intersystem crossing.
The relative energies of the S₁ and T₁ states, as well as the magnitude of the spin-orbit coupling between them, will determine the rate of intersystem crossing. A small energy gap between the singlet and triplet states generally favors more efficient ISC. Once populated, the triplet state has a longer lifetime than the singlet state and can be the primary precursor to the observed photochemical rearrangements.
Influence of Substituents and Environment on Photoreactivity
The photochemical behavior of this compound can be significantly modulated by the presence of substituents on the aromatic rings and by the surrounding chemical environment.
Substituent effects can alter the electronic properties of the molecule, thereby influencing the energies of the ground and excited states. Electron-donating or electron-withdrawing groups can shift the absorption and emission spectra and can also affect the rates of intersystem crossing and internal conversion. For example, in other aromatic systems, substituents have been shown to influence excited-state dynamics and isomerization quantum yields. rsc.org
Supramolecular Chemistry and Advanced Materials Based on 1,9 Phenanthroline, 9 Oxide
Rational Design and Assembly of Supramolecular Architectures
The rational design of supramolecular architectures relies on the predictable and controlled organization of molecular components through non-covalent interactions. Phenanthroline N-oxides are particularly well-suited for this purpose due to their rigid structure, defined coordination sites, and the ability of the N-oxide group to participate in hydrogen bonding and other weak interactions.
Self-Assembly Processes and Ordered Structures
The self-assembly of phenanthroline N-oxides is driven by a combination of forces including hydrogen bonding, π-π stacking, and metal-ligand coordination. The N-oxide functionality introduces a polar site capable of acting as a hydrogen bond acceptor, which can direct the formation of ordered one-, two-, or three-dimensional networks.
For instance, in the crystal structures of related phenanthroline mono-N-oxides, the molecules often arrange in layered structures stabilized by stacking interactions between the aromatic rings. The presence of solvent molecules, such as water, can further influence the packing by forming hydrogen-bonded bridges between the N-oxide groups of adjacent molecules. The planarity of the phenanthroline backbone is largely retained upon N-oxidation, which is a crucial feature for predictable packing and the formation of well-defined supramolecular assemblies.
Table 1: Key Interactions in the Self-Assembly of Phenanthroline N-Oxides
| Interaction Type | Description | Role in Supramolecular Assembly |
| Hydrogen Bonding | The N-oxide group acts as a strong hydrogen bond acceptor. | Directs the formation of chains and sheets, connecting individual molecules into larger, ordered structures. |
| π-π Stacking | The extended aromatic system of the phenanthroline core allows for significant stacking interactions. | Stabilizes layered structures and contributes to the overall cohesion of the supramolecular assembly. |
| Metal-Ligand Coordination | The remaining nitrogen atom and the N-oxide group can coordinate to metal centers. | Facilitates the formation of discrete metallosupramolecular complexes or extended coordination polymers. |
Metal-Organic Frameworks (MOFs) and Supramolecular Organic Frameworks (SOFs)
Phenanthroline and its derivatives are widely used as ligands in the construction of Metal-Organic Frameworks (MOFs) due to their excellent chelating ability. The introduction of an N-oxide group offers a modified coordination behavior that can be exploited to create novel MOF structures with tailored properties. While specific examples of MOFs incorporating 1,9-phenanthroline (B15492706), 9-oxide are not prominent in the literature, the principles derived from other functionalized phenanthrolines are applicable.
The N-oxide can act as a secondary binding site, potentially leading to the formation of polynuclear clusters or frameworks with higher connectivity. The electronic modification induced by the N-oxide group can also influence the catalytic or photophysical properties of the resulting MOF. For example, phenanthroline-based MOFs have been investigated for their catalytic activity in various organic transformations.
In the realm of Supramolecular Organic Frameworks (SOFs), which are held together by non-covalent interactions, phenanthroline N-oxides could serve as versatile building blocks. The directional nature of the hydrogen bonds involving the N-oxide group, combined with π-π stacking, could be harnessed to construct robust and porous organic frameworks.
Applications in Optical and Sensor Materials
The unique electronic structure of the phenanthroline core, which can be further tuned by the introduction of an N-oxide group, makes these compounds promising candidates for various optical and sensor applications.
Development of Photoluminescence Probes
Phenanthroline derivatives are known for their luminescent properties, which can be modulated by coordination to metal ions or by structural modifications. The N-oxide group can influence the photophysical properties by altering the energy levels of the molecular orbitals involved in electronic transitions.
Complexes of phenanthroline and its derivatives with metal ions, particularly lanthanides, are of great interest for the development of luminescent probes. The phenanthroline ligand can act as an "antenna," absorbing light and transferring the energy to the metal center, which then emits light at its characteristic wavelength. The N-oxide functionality could enhance this energy transfer process or shift the absorption and emission wavelengths.
Table 2: Potential Photoluminescent Properties of 1,9-Phenanthroline, 9-oxide Based Materials
| Property | Potential Influence of the N-oxide Group |
| Absorption Wavelength | Shift in the π-π* and n-π* transition energies, potentially leading to changes in the absorption spectrum. |
| Emission Wavelength | Alteration of the excited state energies, resulting in shifts in the fluorescence or phosphorescence emission. |
| Quantum Yield | Modification of the rates of radiative and non-radiative decay pathways, which could lead to either enhancement or quenching of the luminescence. |
| Lifetime | Changes in the excited state dynamics, affecting the luminescence lifetime. |
Integration into Optoelectronic Devices
Phenanthroline derivatives have been utilized in organic light-emitting diodes (OLEDs) as electron-transporting or hole-blocking materials, as well as hosts for emissive dopants. The electron-withdrawing nature of the N-oxide group could enhance the electron-transporting properties of the phenanthroline core, making this compound a potentially useful component in the fabrication of optoelectronic devices.
The ability to form stable thin films with ordered molecular packing is crucial for device performance. The self-assembly properties of phenanthroline N-oxides, driven by hydrogen bonding and π-π stacking, could be advantageous in this regard, leading to improved charge carrier mobility and device efficiency.
Design of Chemosensors (excluding biological applications)
The design of chemosensors for the detection of specific ions or molecules is an active area of research. Phenanthroline-based systems are effective chemosensors due to the significant changes in their optical or electrochemical properties upon binding to an analyte. The N-oxide group provides an additional binding site that could enhance the selectivity and sensitivity of a sensor.
For example, a chemosensor based on this compound could be designed to detect metal ions through coordination to both the N-oxide oxygen and the remaining nitrogen atom. The binding event would likely perturb the electronic structure of the molecule, leading to a measurable change in its fluorescence or absorption spectrum. The steric and electronic properties of the this compound isomer would dictate its specific binding preferences and sensing capabilities. Research on other phenanthroline derivatives has demonstrated their utility in sensing various metal ions.
Surface Adsorption and Interface Phenomena
Extensive research into the surface adsorption and interfacial phenomena of this compound, specifically its fixation on metallic and semiconductor surfaces and its characterization by Surface Plasmon Resonance (SPR), has not yielded specific studies on this particular isomer. The available scientific literature focuses predominantly on the more symmetrical and widely studied 1,10-phenanthroline (B135089) and its derivatives. However, the principles and findings from these related compounds can provide valuable insights into the potential behavior of this compound at interfaces.
Fixation on Metallic and Semiconductor Surfaces (e.g., Gold, Silicon)
While direct studies on the adsorption of this compound are not available, research on analogous phenanthroline compounds, such as 1,10-phenanthroline derivatives, offers a foundational understanding. The fixation of these molecules onto surfaces like gold and silicon is a critical step for the development of chemosensors and other nanodevices.
The adsorption mechanism is highly dependent on the functional groups present on the phenanthroline core. For instance, derivatives of 1,10-phenanthroline containing sulfur (thiol groups) have been shown to form strong covalent bonds with gold surfaces. This process often involves an initial physisorption followed by the formation of a more stable chemisorbed layer. The orientation of the molecule on the surface is a key factor, with studies suggesting that a perpendicular orientation can facilitate the formation of well-ordered monolayers.
On silicon surfaces, the interaction is also significant, with the potential for covalent bond formation, particularly if the surface is appropriately functionalized. The aromatic nature of the phenanthroline ring system allows for π-π stacking interactions, which can influence the packing and orientation of the adsorbed molecules on various surfaces, including few-layer graphene. The presence of the N-oxide group in this compound would introduce a polar site, potentially influencing its adsorption geometry and interaction with surface atoms.
Table 1: General Observations on the Adsorption of Phenanthroline Derivatives on Different Surfaces (Based on Analogous Compounds)
| Surface Material | Adsorption Characteristics of Phenanthroline Analogues | Potential Influence of the N-oxide Group |
| Gold (Au) | Strong chemisorption via thiol derivatives. Formation of self-assembled monolayers. Orientation is crucial for layer quality. | The polar N-oxide group might interact with the gold surface, influencing the adsorption angle and stability. It could also participate in intermolecular interactions within the adsorbed layer. |
| Silicon (Si) | Adsorption is possible, often enhanced by surface functionalization. The planarity of the phenanthroline ring is a factor in the adsorption process. | The N-oxide could interact with the native oxide layer on silicon or with dangling bonds on a clean silicon surface, affecting the binding energy and orientation. |
| Graphene | Preferential adsorption via π-π stacking. The planarity of the aromatic system is key to this interaction. | The N-oxide group could modify the electronic interaction with the graphene surface, potentially altering the charge transfer characteristics. |
Surface Plasmon Resonance (SPR) Studies for Surface Interactions
Surface Plasmon Resonance (SPR) is a powerful technique for monitoring the real-time adsorption of molecules onto metallic surfaces, typically gold. This method is highly sensitive to changes in the refractive index at the sensor surface, allowing for the quantitative analysis of binding kinetics and layer formation.
In the context of phenanthroline derivatives, SPR has been utilized to study their fixation on gold surfaces. Such studies can provide data on the rate of adsorption, the stability of the adsorbed layer, and the subsequent interactions with other molecules from solution. For example, the binding of metal ions to a phenanthroline-functionalized surface can be readily detected and quantified using SPR.
While no specific SPR studies on this compound are available, it is anticipated that this technique would be highly suitable for investigating its surface interactions. An SPR experiment could reveal:
Adsorption Kinetics: The rates of association and dissociation of this compound with a gold surface.
Layer Thickness and Density: Information about the formation of monolayers or multilayers.
Binding of Analytes: The ability of the surface-bound this compound to coordinate with metal ions or other target molecules, which would be detected as a change in the SPR signal.
Table 2: Hypothetical SPR Study Parameters for this compound on a Gold Surface
| Parameter | Description | Expected Outcome/Information Gained |
| Analyte | This compound in solution | Determination of binding affinity (KD) to the gold surface. |
| Ligand | Bare gold sensor chip | Characterization of the adsorption process (physisorption vs. chemisorption). |
| Association Phase | Flow of this compound solution over the sensor | Measurement of the association rate constant (ka). |
| Dissociation Phase | Flow of buffer/solvent over the sensor | Measurement of the dissociation rate constant (kd). |
| Secondary Binding | Introduction of a metal ion solution after immobilization | Assessment of the metal-coordinating properties of the surface-bound ligand. |
Due to the absence of specific experimental data for this compound, the tables presented are based on general principles and findings for closely related phenanthroline compounds and serve to illustrate the expected behavior and potential research directions.
Future Research Directions for 1,9 Phenanthroline, 9 Oxide
Exploration of Unconventional Synthetic Pathways and Green Chemistry Innovations
The development of novel synthetic methodologies for 1,9-phenanthroline (B15492706), 9-oxide is a primary area for future investigation, with a strong emphasis on sustainability and efficiency. Current synthetic routes often rely on traditional oxidation methods which may involve harsh conditions or produce significant waste.
Future efforts will likely target:
Green Oxidation Methods: Inspired by the synthesis of other phenanthroline mono-N-oxides, the use of environmentally benign oxidants is a key research direction. nih.gov For instance, developing protocols that utilize peroxomonosulfate ion in aqueous solutions could offer a greener alternative to traditional peracetic acid methods. nih.gov The pH dependence of such reactions could be meticulously studied to optimize the selective formation of the mono-N-oxide and prevent the creation of di-N-oxides. nih.gov
Photocatalytic and Electrosynthetic Approaches: Light-mediated or electrochemical synthesis could provide highly controlled and energy-efficient pathways. These methods can often be performed at ambient temperatures and pressures, significantly reducing the energy consumption of the synthesis.
Catalytic C-H Activation/Oxidation: A more advanced and atom-economical approach would involve the direct, regioselective C-H oxidation of the parent 1,9-phenanthroline. This would require the design of sophisticated catalysts capable of differentiating between the various C-H bonds on the heterocyclic scaffold.
Flow Chemistry: Continuous flow reactors could enable safer, more scalable, and highly reproducible synthesis of 1,9-phenanthroline, 9-oxide. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity.
Table 1: Comparison of Potential Synthetic Methodologies
| Methodology | Potential Advantages | Key Research Challenges |
|---|---|---|
| Green Oxidation | Use of aqueous media, reduced hazardous waste, mild conditions. nih.gov | Optimizing regioselectivity for the 1,9-isomer, catalyst recovery. |
| Photocatalysis | Energy-efficient (uses visible light), high selectivity. | Catalyst design, quantum yield optimization. |
| Flow Chemistry | Scalability, safety, reproducibility, process automation. | Reactor design, optimization of flow parameters. |
| C-H Activation | High atom economy, reduced number of synthetic steps. | Achieving high regioselectivity, catalyst stability. |
Advanced Ligand Rational Design for Highly Selective Recognition and Catalysis
The asymmetric nature of this compound makes it a compelling scaffold for the rational design of ligands for selective molecular recognition and advanced catalysis. The N-oxide group acts as a potent hydrogen bond acceptor and a coordination site, while the remaining nitrogen atom provides a classic bidentate chelation site.
Future research will focus on:
Asymmetric Catalysis: The inherent chirality of metal complexes formed with substituted this compound ligands could be exploited in asymmetric catalysis. Introducing chiral moieties at positions adjacent to the coordinating nitrogen atoms could create highly effective catalysts for enantioselective transformations.
Selective Ion Recognition: The unique bite angle and electronic asymmetry can be harnessed to design ligands that selectively bind specific metal ions. This could have applications in sensing, extraction, and separation of valuable or toxic metals. Research into its coordination complexes with various metals, including transition metals like copper(II) and nickel(II) researchgate.net or p-block elements like tin(II) and tin(IV) acs.org, will be crucial.
Photoredox Catalysis: Phenanthroline-based ligands are staples in photoredox catalysis. The N-oxide functionality can be used to tune the photophysical and electrochemical properties (e.g., excited-state energies, redox potentials) of resulting metal complexes, such as those with iridium or ruthenium. nih.govresearchgate.net This could lead to the development of novel photocatalysts with enhanced efficiency and new reactive capabilities.
Functional Group Integration: The introduction of other functional groups, such as phosphonates, onto the phenanthroline backbone is a promising strategy. researchgate.netresearchgate.net These groups can serve as additional coordination sites or as anchors for immobilizing the ligand onto solid supports, creating robust and recyclable heterogeneous catalysts. researchgate.netresearchgate.net
Integration into Complex Multicomponent Systems for Enhanced Functionality
The integration of this compound as a functional building block into larger, multicomponent systems is a significant avenue for creating advanced materials with novel properties. Its directional coordination capabilities make it an ideal candidate for constructing well-defined supramolecular architectures.
Key future directions include:
Metal-Organic Frameworks (MOFs) and Coordination Polymers: Using this compound as a linker or modulator in MOF synthesis could lead to materials with unique topologies and pore environments. The asymmetric nature of the ligand could induce the formation of chiral or polar frameworks, which are highly sought after for enantioselective separations and nonlinear optics. researchgate.net
Supramolecular Self-Assembly: The ligand can be used to direct the self-assembly of discrete cages, helicates, or other complex structures through coordination with metal ions. These assemblies could function as molecular containers, sensors, or catalysts.
Functionalized Nanomaterials: Grafting this compound onto the surface of nanoparticles (e.g., gold, silica, or magnetic nanoparticles) could impart new functionalities. inorgchemres.org For example, such modified nanoparticles could be used for targeted sensing, where the phenanthroline N-oxide unit selectively binds to an analyte, triggering a detectable signal from the nanoparticle core.
Development of Predictive Computational Models for Structure-Property Relationships
To accelerate the discovery and design of new functional molecules and materials based on this compound, the development of robust computational models is essential. These models can provide deep insights into structure-property relationships, guiding experimental efforts and reducing trial-and-error synthesis.
Prospective research areas include:
Density Functional Theory (DFT) Studies: DFT calculations will be crucial for predicting the geometric and electronic structures of the molecule and its metal complexes. unipd.it This will help in understanding its coordination preferences, bond strengths, and reactivity, providing a theoretical foundation for its behavior as a ligand. researchgate.net
Time-Dependent DFT (TD-DFT): To explore applications in photochemistry and optics, TD-DFT will be employed to predict excited-state properties, absorption and emission spectra, and the efficiency of energy transfer processes in its lanthanide complexes.
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of this compound-based systems in solution and at interfaces. This is particularly important for understanding self-assembly processes, host-guest interactions in supramolecular systems, and the dynamics of catalytic cycles.
Quantitative Structure-Activity Relationship (QSAR): By combining computational descriptors with experimental data, QSAR models can be developed to predict the catalytic activity, binding affinity, or photophysical properties of a wide range of derivatives. This data-driven approach, potentially enhanced by machine learning, can rapidly screen virtual libraries of compounds to identify the most promising candidates for synthesis.
Table 2: Computational Tools and Their Prospective Applications
| Computational Method | Target Properties | Potential Impact |
|---|---|---|
| DFT | Ground-state geometry, electronic structure, reaction energies. unipd.it | Rationalize ligand behavior, predict reaction outcomes. |
| TD-DFT | UV-Vis spectra, excited-state energies, photophysical properties. | Design of photosensitizers and luminescent materials. |
| MD Simulations | Conformational dynamics, solvation effects, self-assembly pathways. | Understand and design complex supramolecular systems. |
| QSAR/Machine Learning | Predictive modeling of activity and properties. | Accelerate discovery of new functional molecules. |
Expansion into Emerging Fields of Supramolecular and Nanoscience Applications
The distinctive characteristics of this compound make it a prime candidate for exploration in cutting-edge areas of supramolecular chemistry and nanoscience, where precise molecular control leads to novel functions.
Future research will likely expand into:
Luminescent Materials and Sensors: The N-oxide group can enhance the ability of the phenanthroline ligand to sensitize the luminescence of lanthanide ions like Europium(III) and Terbium(III). ua.ptresearchgate.netfrontiersin.org Future work could focus on creating highly efficient light-conversion molecular devices or ratiometric luminescent sensors where analyte binding modulates the emission properties. researchgate.netmdpi.com
Stimuli-Responsive Systems: Integrating this compound into polymers or gels could create materials that respond to external stimuli such as pH, metal ions, or light. The N-oxide group's ability to participate in hydrogen bonding could be key to forming stimuli-responsive supramolecular gels.
Molecular Electronics: The rigid, planar structure and tunable electronic properties make this compound a potential component for molecular wires or switches. The asymmetric nature of the molecule could be exploited to induce directional charge transport.
Nanoscience and Bioimaging: As a ligand, it can stabilize quantum dots or other nanoparticles, and its complexes could serve as probes for bioimaging. The interaction of its metal complexes with biomolecules like DNA remains a rich area for exploration, potentially leading to new diagnostic or therapeutic agents. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
